REACTION_CXSMILES
|
[Br-].[Li+].[CH2:3]([Mg]Br)[CH2:4][CH:5]=[CH2:6].[CH2:9]([C:13]1[CH2:17][CH2:16][C:15](=[O:18])[CH:14]=1)[CH2:10][CH:11]=[CH2:12]>O1CCCC1.[Cu]I>[CH2:3]([C:13]1([CH2:9][CH2:10][CH:11]=[CH2:12])[CH2:17][CH2:16][C:15](=[O:18])[CH2:14]1)[CH2:4][CH:5]=[CH2:6] |f:0.1|
|
Name
|
3-(3-butenyl)cyclopent-2-enone
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)C1=CC(CC1)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
copper(I) iodide
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
26.5 mL
|
Type
|
reactant
|
Smiles
|
C(CC=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring the reaction mixture at −78° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, 5 minutes after addition of boron trifluoride diethyl ether complex (0.554 mL)
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Half an hour later, after addition of boron trifluoride diethyl ether complex (0.250 mL)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
after removing a dry-ice/ethanol bath
|
Type
|
ADDITION
|
Details
|
Then, after addition of saturated aqueous ammonium chloride solution and 28% aqueous ammonia solution
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with aqueous ammonia solution and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C1(CC(CC1)=O)CCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |